molecular formula C20H34O B1254306 (13R)-manoyl oxide

(13R)-manoyl oxide

Cat. No.: B1254306
M. Wt: 290.5 g/mol
InChI Key: IGGWKHQYMAJOHK-CZKCSJLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13R)-manoyl oxide is a tricyclic labdane diterpenoid that is an intermediate in the biosynthesis of forskolin by Coleus forskohlii. It has a role as a plant metabolite. It is a labdane diterpenoid, a cyclic ether, an organic heterotricyclic compound and a tricyclic diterpenoid.

Scientific Research Applications

Phototrophic Production in Microalgae

  • Study : Phototrophic production of heterologous diterpenoids and a hydroxy-functionalized derivative from Chlamydomonas reinhardtii.
  • Findings : Demonstrates the potential of green algal cells for heterologous production of non-native isoprenoids like 13R(+) manoyl oxide, highlighting their use in sustainable bioproduction concepts (Lauersen et al., 2018).

Microbial Synthesis

  • Study : Microbial Synthesis of the Forskolin Precursor Manoyl Oxide in an Enantiomerically Pure Form.
  • Findings : Reports the microbial synthesis of (13R)-manoyl oxide, demonstrating the potential of microbial cell factories for producing complex biochemicals (Nielsen et al., 2014).

High-Titer Production in Yeast

  • Study : High-titer production of 13R-manoyl oxide in metabolically engineered Saccharomyces cerevisiae.
  • Findings : Describes the construction of an efficient 13R-manoyl oxide yeast cell factory, demonstrating a high production titer from glucose (Zhang et al., 2019).

Production in Cyanobacteria

  • Study : Metabolic Engineering of Synechocystis sp. PCC 6803 for Production of the Plant Diterpenoid Manoyl Oxide.
  • Findings : Explores the engineering of cyanobacteria for producing 13R-manoyl oxide, indicating a new avenue for producing complex plant diterpenoids (Englund et al., 2015).

Stepwise Increase in Production

  • Study : Stepwise increase in the production of 13R-manoyl oxide through metabolic engineering of Saccharomyces cerevisiae.
  • Findings : Highlights a systematic method to enhance 13R-manoyl oxide production using Saccharomyces cerevisiae, contributing to efficient diterpenoid production platforms (Guo et al., 2019).

Characterization of Epimers

  • Study : A simple and rapid method for the differentiation of C-13 manoyl oxide epimers in biologically important samples using GC-MS analysis supported with NMR spectroscopy and computational chemistry results.
  • Findings : Addresses the characterization of C13 manoyl oxide epimers and their significance in antibacterial activity, showing the importance of epimeric composition in biological applications (Demetzos et al., 2002).

Forskolin Biosynthesis

  • Study : Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii.
  • Findings : Describes the biosynthesis pathway of forskolin, with 13R-manoyl oxide being a key precursor, and its production in yeast cells (Pateraki et al., 2017).

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3R,4aR,6aS,10aS,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene

InChI

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16-,18-,19-,20+/m0/s1

InChI Key

IGGWKHQYMAJOHK-CZKCSJLSSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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